![molecular formula C19H24N2O3S B4279352 1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4279352.png)
1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine
Description
1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine is a chemical compound belonging to the piperazine class, which is known for its versatility in chemical reactions and potential applications in pharmaceuticals and materials science. This compound, like others in its class, features a piperazine core substituted with various functional groups that define its chemical behavior and physical properties.
Synthesis Analysis
The synthesis of piperazine derivatives, including 1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine, typically involves multi-step chemical reactions that allow for the introduction of various substituents onto the piperazine core. One common approach is the coupling of phenylsulfonyl chloride with piperazine under controlled conditions, followed by substitution reactions to introduce specific functional groups (Abbasi et al., 2019).
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by the presence of a piperazine ring, which can adopt various conformations depending on the substitution pattern. Crystal structure studies provide insights into the conformational preferences and intermolecular interactions that influence the solid-state arrangement of these compounds (Kumara et al., 2017).
Chemical Reactions and Properties
Piperazine derivatives undergo a wide range of chemical reactions, including substitution reactions that allow for the modification of the piperazine core. These reactions are crucial for synthesizing compounds with desired chemical and biological properties. The sulfonyl and methoxyphenyl groups in 1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine contribute to its reactivity and interaction with other molecules (Borrmann et al., 2009).
properties
IUPAC Name |
1-(2,4-dimethylphenyl)sulfonyl-4-(2-methoxyphenyl)piperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-15-8-9-19(16(2)14-15)25(22,23)21-12-10-20(11-13-21)17-6-4-5-7-18(17)24-3/h4-9,14H,10-13H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJXNRWHGPESOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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